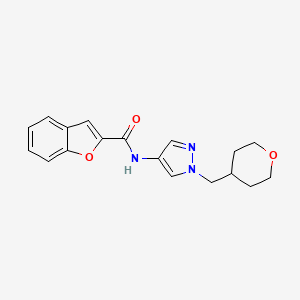

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide

描述

N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a heterocyclic compound combining a benzofuran core with a pyrazole moiety modified by a tetrahydro-2H-pyran-4-ylmethyl substituent. This structure is designed to enhance bioavailability and target specificity, particularly in antimicrobial and antifungal applications. The benzofuran scaffold is known for its bioactivity in medicinal chemistry, while the pyrazole ring contributes to metabolic stability and binding affinity. The tetrahydro-2H-pyran group may improve solubility and pharmacokinetic properties .

属性

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(17-9-14-3-1-2-4-16(14)24-17)20-15-10-19-21(12-15)11-13-5-7-23-8-6-13/h1-4,9-10,12-13H,5-8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAISAXWCAVEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

Pyrazole Ring Formation: The pyrazole ring is often constructed via condensation reactions between hydrazines and 1,3-diketones.

Linking the Tetrahydropyran Moiety: The tetrahydropyran group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.

化学反应分析

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzofuran or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being explored for its anticancer properties . Research indicates that modifications to the benzofuran structure can enhance its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran carboxamides exhibit significant antiproliferative effects, making them candidates for further development as anticancer agents .

-

Biological Activity :

- Preliminary studies suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide interacts with specific molecular targets implicated in cancer progression. The compound may modulate biological pathways through its action on these targets, leading to potential therapeutic effects .

- Pharmacological Studies :

Case Study 1: Anticancer Activity

A study conducted by Matiichuk et al. (2020) demonstrated the synthesis and anticancer activity of novel benzofurancarboxamides, including derivatives similar to this compound. The research highlighted that structural modifications significantly enhanced the anticancer properties of these compounds, with some exhibiting IC50 values below 10 μM against various cancer cell lines .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that compounds with similar structures could inhibit key proteins involved in tumorigenesis. For example, binding affinity studies indicated effective interaction with sigma receptors, which are associated with several neurological disorders and cancer pathways .

作用机制

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Modifications

The compound shares structural similarities with derivatives reported in recent studies. Key comparisons include:

Key Observations :

- Antimicrobial vs. Antifungal Activity : While 1,3,4-thiadiazole derivatives () showed strong antimicrobial activity (e.g., 4 compounds outperformed others against E. coli and C. albicans), benzofuran-triazole hybrids () exhibited superior antifungal effects. The target compound’s benzofuran-pyrazole hybrid structure may bridge these activities, though empirical data is lacking .

- Role of Heterocycles : The pyrazole ring in the target compound may enhance stability compared to triazole-based hybrids (), but the absence of electron-withdrawing groups (e.g., nitro in ) could limit antimicrobial potency .

Research Findings and Gaps

- Antifungal Potential: Benzofuran-triazole hybrids () achieved 10–12% growth inhibition of P. placenta at 1000 ppm. The target compound’s benzofuran core and pyrazole linkage suggest comparable or enhanced activity, but experimental validation is needed .

- Antimicrobial Limitations : Unlike nitrophenyl-substituted thiadiazoles (), the target compound lacks strong electron-withdrawing groups, which are critical for disrupting microbial membranes. This may reduce its efficacy against Gram-negative bacteria .

生物活性

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a benzofuran moiety with a pyrazole and tetrahydro-pyran ring, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 337.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, affecting various signaling pathways. The pyrazole ring is known for its ability to inhibit several kinases, which are crucial in cancer and inflammatory processes. Studies have shown that derivatives of pyrazole can effectively inhibit targets such as BRAF(V600E), EGFR, and Aurora-A kinase, suggesting that this compound may exhibit similar inhibitory effects .

Antitumor Activity

Research indicates that pyrazole derivatives are promising candidates for anticancer therapies due to their ability to inhibit tumor growth. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U87MG (glioma) cells, with reported IC50 values below 1 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound may exhibit selective toxicity against bacterial strains, contributing to its potential use as an antimicrobial agent. Further investigations are needed to establish the spectrum of activity and mechanism behind these effects .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Umesha et al. (2009) | Demonstrated that pyrazole derivatives inhibit BRAF and EGFR effectively | < 1 µM |

| Recent Anticancer Study | Showed potent activity against A549 and U87MG cells | < 0.3 µM |

| Antimicrobial Evaluation | Indicated selective toxicity against Gram-positive bacteria | Not specified |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via Vilsmeier-Haack formylation (e.g., using DMF-DMA for aldehyde introduction) .

- Step 2 : Functionalization of the pyrazole with a tetrahydro-2H-pyran-4-ylmethyl group using alkylation or nucleophilic substitution.

- Step 3 : Coupling the benzofuran-2-carboxamide moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted to improve yield. For example, NMR monitoring of intermediates (e.g., δ 2.09–2.04 ppm for tetrahydro-2H-pyran protons ) and HPLC purity checks (>98%) are critical.

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Assigns protons (e.g., benzofuran aromatic signals at δ 7.49–7.32 ppm ) and carbons, confirming substitution patterns.

- HRMS : Validates molecular weight (e.g., [M+H]+ calc’d vs. observed with <5 ppm error ).

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹ ).

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., tetrahydro-2H-pyran methylation vs. ethylation) to assess impact on solubility and target binding .

- Biological Assays : Test analogs against disease-relevant targets (e.g., kinase inhibition or anti-inflammatory activity ). Use IC50/EC50 comparisons to rank potency.

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Q. What computational strategies are used to predict binding modes and selectivity of this compound?

- Methodological Answer :

- Molecular Docking : Dock the compound into target protein active sites (e.g., using AutoDock Vina) with flexible side chains to account for induced fit .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding ).

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and prioritize analogs .

Q. How should researchers address contradictions in biological data (e.g., divergent IC50 values across assays)?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays ).

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to identify nonspecific interactions .

- Meta-Analysis : Compare data with structurally related compounds (e.g., benzofuran-pyrazole hybrids ) to identify trends.

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro :

- Microsomal Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability ).

- In Vivo :

- Rodent PK Studies : Administer IV/PO doses; calculate AUC, t1/2, and bioavailability. Use plasma protein binding assays to adjust free drug levels .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with synthetic intermediates (e.g., confirm pyrazole-CH2-tetrahydro-2H-pyran coupling via HMBC ).

- Isotopic Labeling : Use 2H/13C-labeled precursors to trace signal origins in complex spectra .

- Crystallographic Validation : When NMR is inconclusive, grow single crystals for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。